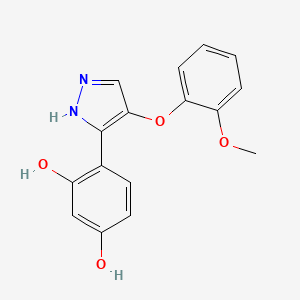

4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-21-13-4-2-3-5-14(13)22-15-9-17-18-16(15)11-7-6-10(19)8-12(11)20/h2-9,19-20H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYIWJNTXAUWEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=C(NN=C2)C3=C(C=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901333308 | |

| Record name | 4-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901333308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647279 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1010867-56-7 | |

| Record name | 4-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901333308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol typically involves multiple steps, starting with the preparation of the core benzene ring and subsequent functionalization. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition of oxidative enzymes and scavenging of free radicals . These interactions can lead to downstream effects on cellular processes, such as reducing oxidative damage and modulating inflammatory responses .

Comparison with Similar Compounds

Pyrazole Derivatives with Anti-Obesity Activity

Compound : Xanthohumol pyrazole derivative (4-(5-(4-hydroxyphenyl)-1-methyl-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxy-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol)

- Structural Features : A dihydro-pyrazole core with a methylbutenyl side chain and methoxy/hydroxyl substituents.

- Key Differences : The methylbutenyl group increases lipophilicity (LogP ≈ 3.2) compared to the target compound (predicted LogP ≈ 2.1).

- Activity : Demonstrated anti-obesity effects in diet-induced obesity models via AMPK activation and mitochondrial uncoupling .

- Implications : The target compound lacks the methylbutenyl side chain, which may reduce its lipid-targeting efficacy but improve aqueous solubility.

Antimicrobial Azo-Pyrazole Derivatives

Compound : 4-((4-(Neopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4h)

- Structural Features : Azo (-N=N-) linkage between benzene-1,3-diol and a neopentyloxy-substituted phenyl group.

- Key Differences : The azo group enhances π-π stacking with microbial DNA, absent in the target compound.

- Activity: Inhibited Staphylococcus aureus and Listeria monocytogenes at MIC values ≤ 1.56 µg/mL .

- Implications: The target compound’s pyrazole-phenoxy structure may limit direct antimicrobial activity compared to azo derivatives.

Thiadiazole-Based Fluorescent Probes

Compound : 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1)

- Structural Features : Thiadiazole ring replaces the pyrazole, linked to benzene-1,3-diol.

- Key Differences : Thiadiazole’s electron-deficient nature enables pH-dependent fluorescence (quantum yield Φ = 0.45 at pH 7.4) .

- Activity : Used in bioimaging due to aggregation-induced emission (AIE) properties.

- Implications : The target compound’s pyrazole ring lacks AIE characteristics but may exhibit moderate fluorescence due to diol conjugation.

Estrogen Receptor-Binding Indazole Derivatives

Compound : 4-[2-Ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]benzene-1,3-diol

- Structural Features : Indazole core with trifluoromethyl and ethyl groups.

- Key Differences : Indazole’s planar structure enhances estrogen receptor binding (Kd = 2.29 nM) compared to pyrazole .

- Activity : High selectivity for ERα over ERβ (IC₅₀ = 8 nM vs. >1 µM).

- Implications: The target compound’s methoxyphenoxy group may reduce receptor affinity but improve blood-brain barrier penetration.

Trifluoromethyl-Substituted Pyrazoles

Compound : 4-(4-(2-Hydroxyethyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol (9a)

- Structural Features : Trifluoromethyl and hydroxyethyl substituents on pyrazole.

- Key Differences : Trifluoromethyl group enhances metabolic stability (t₁/₂ = 6.2 h in liver microsomes) .

- Activity : Antifungal activity against Candida albicans (MIC = 12.5 µg/mL).

- Implications : The target compound’s methoxy group may confer shorter half-life but lower hepatotoxicity.

Comparative Data Table

Key Findings and Implications

Structural Determinants of Activity: The 2-methoxyphenoxy group in the target compound balances lipophilicity and solubility, making it suitable for CNS-targeted therapies. Azo and trifluoromethyl groups in analogues enhance antimicrobial and metabolic stability, respectively, but introduce synthetic complexity.

Limitations :

- The absence of electron-deficient rings (e.g., thiadiazole) limits fluorescence utility.

- Pyrazole’s smaller ring size reduces receptor-binding affinity compared to indazole derivatives.

Future Directions :

- Hybridization with trifluoromethyl or azo groups could optimize the target compound’s pharmacokinetic and antimicrobial profiles.

Biological Activity

4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure comprising a benzene ring, a pyrazole moiety, and a methoxyphenoxy group, which may contribute to its interactions with various biological systems.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 326.3 g/mol. The chemical structure is illustrated below:

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O4 |

| Molecular Weight | 326.3 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multiple steps, beginning with the preparation of the core benzene ring and subsequent functionalization to introduce the pyrazole and methoxyphenoxy groups. Industrial methods may optimize these steps to enhance yield and purity through the use of catalysts and controlled reaction conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been suggested that it can modulate oxidative stress pathways by inhibiting oxidative enzymes and scavenging free radicals. This mechanism is particularly relevant in contexts such as inflammation and neurodegenerative diseases.

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit antioxidant properties. The presence of hydroxyl groups in the structure may enhance the compound's ability to neutralize free radicals, thereby potentially reducing oxidative damage in cells .

Case Studies and Research Findings

Recent literature highlights the biological activities associated with pyrazole derivatives. For instance:

- A review published in PubMed discusses the wide-ranging biological activities of pyrazole compounds, noting their use in drug development for conditions such as inflammation and cancer .

- Another study outlines the synthesis and evaluation of various pyrazole derivatives for their antimicrobial properties, suggesting that structural modifications can significantly enhance biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.